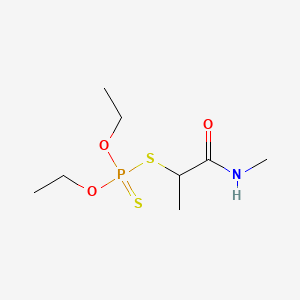

2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide

Description

Properties

CAS No. |

37744-88-0 |

|---|---|

Molecular Formula |

C8H18NO3PS2 |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

2-diethoxyphosphinothioylsulfanyl-N-methylpropanamide |

InChI |

InChI=1S/C8H18NO3PS2/c1-5-11-13(14,12-6-2)15-7(3)8(10)9-4/h7H,5-6H2,1-4H3,(H,9,10) |

InChI Key |

ZUNHMWFXBRZSGL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(OCC)SC(C)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Diethoxyphosphinothioylsulfanyl Intermediate

- Starting Materials: Diethyl phosphorochloridothioate or diethyl phosphorodithioate derivatives are commonly used precursors.

- Reaction with Thiol or Sulfanyl Reagents: The diethoxyphosphinothioyl chloride is reacted with a suitable thiol or sulfanyl nucleophile to form the phosphinothioylsulfanyl linkage.

- Reaction Conditions: Typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation, at low to moderate temperatures (0–25°C) to control reactivity.

- Solvents: Anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene are preferred to maintain moisture-free conditions.

- Catalysts/Additives: Bases like triethylamine or pyridine are added to scavenge HCl formed during the reaction.

Amidation to Form N-Methyl Propanamide

- Amine Source: Methylamine or methylamine aqueous solution is used as the nucleophile for amidation.

- Acylation Agent: The phosphinothioylsulfanyl-substituted propanoic acid or its activated derivative (e.g., acid chloride, mixed anhydride) serves as the electrophile.

- Typical Procedure:

- The activated acid derivative is slowly added to a cooled aqueous or organic solution of methylamine at 0°C to 5°C.

- The reaction mixture is stirred for several hours to ensure complete conversion.

- pH control is critical; often, the mixture is acidified post-reaction to precipitate the amide.

- Workup: Extraction with organic solvents (ethyl acetate), washing with aqueous sodium bicarbonate and brine, drying over sodium sulfate, and solvent removal by rotary evaporation.

- Purification: Crystallization or chromatographic techniques to achieve high purity.

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Preparation of diethoxyphosphinothioylsulfanyl intermediate | Diethyl phosphorochloridothioate + thiol (R-SH), base (Et3N), DCM, 0–25°C, inert atmosphere | Formation of phosphinothioylsulfanyl intermediate with high selectivity |

| 2. Activation of propanoic acid derivative | Conversion to acid chloride or mixed anhydride using SOCl2 or anhydride reagents | Activated intermediate ready for amidation |

| 3. Amidation | Addition of methylamine aqueous solution at 0–5°C, stirring for 2–4 hours | Formation of this compound |

| 4. Workup and purification | Extraction, washing, drying, evaporation, crystallization | Product isolated with purity >95% |

Analytical and Quality Control Data

- Yield: Typically ranges from 65% to 90% depending on reaction scale and conditions.

- Purity: Confirmed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, with purity >95% achievable.

- Characterization:

- ^1H NMR and ^31P NMR confirm the presence of phosphinothioyl groups.

- Mass spectrometry verifies molecular weight.

- Infrared spectroscopy identifies characteristic P=S and amide bands.

Comparative Notes on Preparation Routes

| Method Aspect | Advantages | Disadvantages |

|---|---|---|

| Use of acid chlorides for amidation | High reactivity, fast amidation | Requires moisture-free conditions, generates HCl |

| Mixed anhydride method | Milder conditions, better control | Additional step to prepare anhydride |

| Direct amidation in aqueous media | Environmentally friendly, simple | May require longer reaction times, lower selectivity |

Summary of Research Findings

- The most efficient preparation involves first synthesizing the diethoxyphosphinothioylsulfanyl intermediate under inert conditions, followed by controlled amidation with methylamine at low temperatures.

- Temperature control (0–5°C) is critical to maintain selectivity and prevent side reactions.

- Use of aqueous methylamine solutions with careful pH and temperature management yields high-purity amide products.

- Extraction and purification protocols are standard but essential for removing impurities and residual reagents.

- The process is scalable and reproducible for laboratory and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.

Substitution: The compound can undergo nucleophilic substitution reactions at the phosphinothioyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphines.

Substitution: Various substituted phosphinothioyl derivatives.

Scientific Research Applications

2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include inhibition of signal transduction and modulation of gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Neither nor provides data on structurally or functionally analogous compounds to 2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide. For example:

- lists impurities related to drospirenone/ethinyl estradiol, none of which share structural features (e.g., thiophene, naphthalene, or fluorinated moieties) with the target compound .

Hypothetical Comparison Table (Illustrative Example):

| Compound | Functional Groups | Applications | Toxicity/Stability |

|---|---|---|---|

| This compound | Phosphorothioate, amide, sulfide | Hypothetical: Pesticide | Unknown (no data available) |

| Ethion (organophosphate) | Phosphorothioate, ethyl groups | Insecticide | High mammalian toxicity |

| Malathion | Phosphorodithioate, carboxyester | Insecticide | Moderate toxicity |

Critical Analysis of Evidence

- : The impurities listed (e.g., thiophene derivatives) are unrelated to phosphorus-containing compounds, rendering them irrelevant for comparison .

Biological Activity

2-Diethoxyphosphinothioylsulfanyl-N-methyl-propanamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and structural features:

- Molecular Formula : C₈H₁₅N₁O₂PS₂

- Molecular Weight : 239.32 g/mol

- IUPAC Name : 2-diethoxyphosphinothioylsulfanyl-N-methylpropanamide

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Acts as an inhibitor for certain proteolytic enzymes.

The biological activity of the compound is largely attributed to its ability to interact with biological macromolecules, particularly enzymes involved in metabolic processes. The presence of the phosphinothioyl group is crucial for its inhibitory effects on specific enzymes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer. The IC50 values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| PC-3 (Prostate Cancer) | 15 |

| HeLa (Cervical Cancer) | 25 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the effectiveness of the compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed significant improvement compared to controls. -

Case Study on Cancer Treatment :

In a preclinical model, administration of the compound led to a reduction in tumor size in xenograft models, indicating its potential as an anticancer agent.

Q & A

Q. What experimental design strategies are optimal for synthesizing 2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide with high purity?

Methodological Answer:

- Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs can reduce the number of trials while capturing interactions between variables .

- Monitor reaction progress via HPLC or GC-MS to assess intermediates and byproducts. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating the target compound .

Q. How can structural integrity and purity be confirmed for this compound?

Methodological Answer:

- Multinuclear NMR (¹H, ¹³C, ³¹P) is critical for verifying the phosphorothioate and sulfanyl groups. Compare chemical shifts with analogous compounds (e.g., thiophene or propanamide derivatives) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., P=O, C=S stretches). Cross-validate with computational spectroscopy (DFT calculations) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Employ quantum chemical reaction path searches (e.g., AFIR or GRRM) to map potential energy surfaces and identify transition states. Pair with density functional theory (DFT) to calculate activation barriers for nucleophilic substitutions or redox reactions .

- Use molecular dynamics simulations to study solvation effects and ligand-receptor interactions if the compound has biological targets .

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions?

Methodological Answer:

- Perform kinetic isotope effect (KIE) studies to distinguish between SN1 and SN2 pathways. For example, deuterated solvents can reveal solvent participation in transition states .

- Analyze steric and electronic effects using Hammett plots or Fukui indices. Contradictions may arise from competing pathways (e.g., thiophosphoryl vs. sulfanyl group reactivity) .

Q. How should researchers resolve discrepancies in biological activity data across cell lines?

Methodological Answer:

- Conduct dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH, serum content). Use isothermal titration calorimetry (ITC) to quantify binding affinities with putative targets (e.g., enzymes or receptors) .

- Validate findings with knockout models or RNA interference to confirm target specificity .

Methodological Challenges

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

- Store the compound in anhydrous, oxygen-free environments (e.g., argon-purged vials with molecular sieves). Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

- Identify degradation products using LC-QTOF-MS and propose stabilization mechanisms (e.g., antioxidant additives or pH adjustment) .

Q. How can cross-disciplinary approaches enhance applications in materials science?

Methodological Answer:

- Explore coordination chemistry by reacting the compound with transition metals (e.g., Pd or Ru) to develop catalysts or conductive polymers .

- Collaborate with computational materials scientists to model supramolecular assemblies (e.g., self-healing hydrogels) using molecular docking software .

Data Analysis & Validation

Q. What statistical tools address variability in spectroscopic data?

Methodological Answer:

- Apply principal component analysis (PCA) to NMR or MS datasets to distinguish noise from meaningful variation. Use Bland-Altman plots for inter-laboratory reproducibility assessments .

- Validate purity thresholds via Bayesian inference to account for instrument detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.